Cas no 1807246-63-4 (Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H10F3NO4/c1-2-19-11(18)10-8(6-17)3-7(5-16)4-9(10)20-12(13,14)15/h3-4,17H,2,6H2,1H3
- InChIKey: ACHFTPDOKUZJFN-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C#N)=CC(CO)=C1C(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 390
- トポロジー分子極性表面積: 79.6
- XLogP3: 2.2
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007739-500mg |
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate |
1807246-63-4 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015007739-1g |
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate |
1807246-63-4 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015007739-250mg |
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate |
1807246-63-4 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate (CAS No. 1807246-63-4): A Comprehensive Overview
Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate, identified by its CAS number 1807246-63-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a hydroxymethyl group, and a trifluoromethoxy group, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.
The compound's structure is built upon a benzoate backbone, which is a common motif in many pharmacologically active molecules. The benzoate moiety provides stability and serves as a platform for further functionalization. The 4-cyano substituent introduces a polar and electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. Additionally, the 2-hydroxymethyl group adds hydrophilicity, enhancing solubility and bioavailability. The 6-(trifluoromethoxy) group further modulates the electronic properties of the molecule, potentially improving metabolic stability and binding affinity.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced pharmacokinetic profiles. The incorporation of trifluoromethoxy groups into drug candidates has been shown to improve their lipophilicity, solubility, and resistance to metabolic degradation. Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate exemplifies this trend, as it combines these advantageous features into a single molecular entity.
One of the most compelling aspects of Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate is its potential as a building block for more complex drug molecules. Its versatile functional groups allow for further derivatization through various chemical transformations, such as nucleophilic substitution, condensation reactions, and ester hydrolysis. These reactions can be tailored to introduce additional pharmacophores or modify existing ones, thereby fine-tuning the biological activity of the resulting compounds.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate has been investigated in several contexts to understand how changes in its structure affect its biological properties. For instance, modifications to the cyano group have been shown to influence binding affinity to certain enzymes and receptors. Similarly, alterations to the hydroxymethyl or trifluoromethoxy groups can impact solubility and cell permeability.
The compound's potential applications extend beyond simple drug discovery. It has been explored as an intermediate in the synthesis of more complex natural products and heterocyclic compounds. Its benzoate core is particularly useful in constructing fused ring systems, which are common in many biologically active molecules. Additionally, the presence of multiple reactive sites allows for sequential functionalization, enabling chemists to construct intricate molecular architectures with precision.
In conclusion, Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate (CAS No. 1807246-63-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of synthetic chemistry and drug discovery efforts.
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